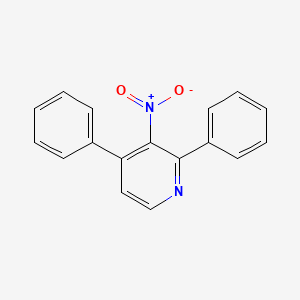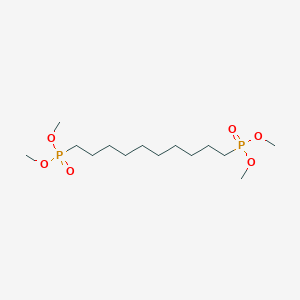![molecular formula C10H19BO3 B14132841 2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 91890-01-6](/img/structure/B14132841.png)
2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to a dioxaborolane ring. This compound is of significant interest in organic synthesis due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron-containing reagents. One common method is the reaction of pinacol with boron trihalides or boronic acids under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Borylation: This compound can be used to introduce boron atoms into organic molecules, which is useful in the synthesis of various boron-containing compounds.
Hydroboration: It can react with alkenes and alkynes to form organoboron intermediates, which can be further transformed into alcohols, amines, or other functional groups.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boron-containing compound with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.
Common Reagents and Conditions
Borylation: Typically involves the use of boron trihalides or boronic acids as reagents, with the reaction carried out under anhydrous conditions.
Hydroboration: Commonly uses diborane or borane reagents, with the reaction performed under mild conditions.
Suzuki-Miyaura Coupling: Requires a palladium catalyst, a base (such as potassium carbonate), and an inert atmosphere to prevent oxidation.
Major Products
Borylation: Produces boron-containing organic intermediates.
Hydroboration: Yields organoboron compounds that can be further converted into alcohols, amines, etc.
Suzuki-Miyaura Coupling: Forms biaryl or substituted alkene products.
Scientific Research Applications
2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. The boron atom in the compound can coordinate with various nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic transformations, such as borylation and coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure, which allows for selective reactivity in various chemical transformations. Its ability to participate in borylation and coupling reactions makes it a valuable reagent in organic synthesis, distinguishing it from other similar compounds.
Properties
CAS No. |
91890-01-6 |
|---|---|
Molecular Formula |
C10H19BO3 |
Molecular Weight |
198.07 g/mol |
IUPAC Name |
2-[(E)-but-2-en-2-yl]oxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H19BO3/c1-7-8(2)12-11-13-9(3,4)10(5,6)14-11/h7H,1-6H3/b8-7+ |
InChI Key |
RIEASWPRGFBZBT-BQYQJAHWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)O/C(=C/C)/C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)OC(=CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


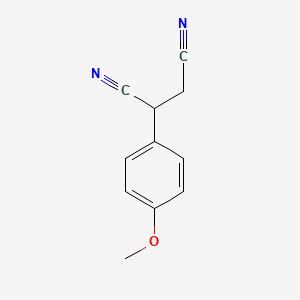
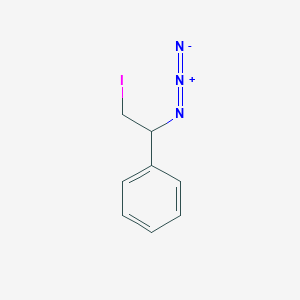

![3-(4-methylphenyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14132792.png)
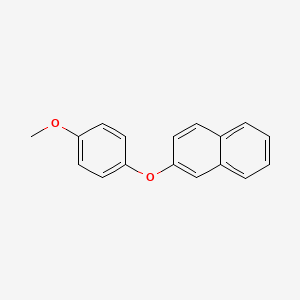
![3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B14132805.png)

![(S)-1-(Dicyclohexylphosphino)-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14132813.png)
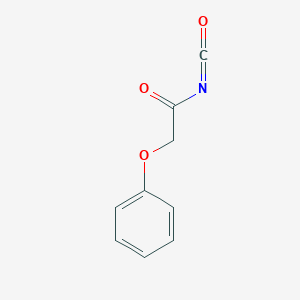
![(S)-2-((1S,3R,4S)-Quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one hydrochloride](/img/structure/B14132822.png)
![N-cyclooctyl-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide](/img/structure/B14132824.png)
